molecular formula C21H26N2O3 B10881573 [4-(3-Ethoxy-4-methoxybenzyl)piperazin-1-yl](phenyl)methanone

[4-(3-Ethoxy-4-methoxybenzyl)piperazin-1-yl](phenyl)methanone

Cat. No.: B10881573
M. Wt: 354.4 g/mol
InChI Key: HHKHQJOOTGZHID-UHFFFAOYSA-N
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Description

4-(3-Ethoxy-4-methoxybenzyl)piperazin-1-ylmethanone: is a synthetic organic compound characterized by its complex molecular structure, which includes a piperazine ring substituted with ethoxy and methoxy groups on a benzyl moiety, and a phenylmethanone group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Ethoxy-4-methoxybenzyl)piperazin-1-ylmethanone typically involves multi-step organic reactions. One common synthetic route includes:

  • Formation of the Benzyl Piperazine Intermediate

      Starting Materials: 3-Ethoxy-4-methoxybenzyl chloride and piperazine.

      Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions, with a base like potassium carbonate to facilitate the nucleophilic substitution.

  • Coupling with Phenylmethanone

      Starting Materials: The benzyl piperazine intermediate and phenylmethanone.

      Reaction Conditions: This step often involves a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the final product.

Industrial Production Methods

In an industrial setting, the production of 4-(3-Ethoxy-4-methoxybenzyl)piperazin-1-ylmethanone would be scaled up using similar synthetic routes but optimized for large-scale synthesis. This includes:

    Continuous Flow Reactors: To ensure consistent reaction conditions and efficient heat transfer.

    Automated Systems: For precise control of reaction parameters and to minimize human error.

    Purification Techniques: Such as crystallization, distillation, or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.

      Conditions: Typically carried out in acidic or basic media.

      Products: Oxidation of the methoxy or ethoxy groups to form corresponding aldehydes or carboxylic acids.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

      Conditions: Usually performed in anhydrous solvents like tetrahydrofuran.

      Products: Reduction of the carbonyl group to form alcohols.

  • Substitution

      Reagents: Halogenating agents like thionyl chloride or phosphorus tribromide.

      Conditions: Carried out under reflux with appropriate solvents.

      Products: Substitution of the ethoxy or methoxy groups with halogens.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

Biology

    Receptor Studies: Investigated for its binding affinity to various biological receptors.

    Enzyme Inhibition: Potential inhibitor of specific enzymes, useful in biochemical studies.

Medicine

    Drug Development: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry

    Material Science:

    Agriculture: Investigated for its potential use in agrochemicals.

Mechanism of Action

The mechanism by which 4-(3-Ethoxy-4-methoxybenzyl)piperazin-1-ylmethanone exerts its effects is primarily through its interaction with biological targets such as receptors or enzymes. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Methoxybenzyl)piperazin-1-ylmethanone: Similar structure but lacks the ethoxy group.

    4-(3-Ethoxybenzyl)piperazin-1-ylmethanone: Similar structure but lacks the methoxy group.

    4-(3-Ethoxy-4-methoxybenzyl)piperazin-1-ylmethanone: Similar structure but with a methyl group instead of a phenyl group.

Uniqueness

    Substituent Effects: The presence of both ethoxy and methoxy groups on the benzyl moiety provides unique electronic and steric properties.

    Biological Activity: The combination of these substituents may result in distinct biological activities compared to similar compounds.

This detailed overview provides a comprehensive understanding of 4-(3-Ethoxy-4-methoxybenzyl)piperazin-1-ylmethanone, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C21H26N2O3

Molecular Weight

354.4 g/mol

IUPAC Name

[4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazin-1-yl]-phenylmethanone

InChI

InChI=1S/C21H26N2O3/c1-3-26-20-15-17(9-10-19(20)25-2)16-22-11-13-23(14-12-22)21(24)18-7-5-4-6-8-18/h4-10,15H,3,11-14,16H2,1-2H3

InChI Key

HHKHQJOOTGZHID-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)CN2CCN(CC2)C(=O)C3=CC=CC=C3)OC

Origin of Product

United States

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